2-chloro-N-(1-phenylethyl)acetamide

Chiral Separation Gas Chromatography Enantiomeric Excess

QC release testing of chiral CNS-active intermediates often fails with non-discriminatory N-acetyl derivatization, leading to inaccurate ee% values and regulatory submission risk. • Higher separation factor (α) on CHIRALDEX B-PM ensures baseline resolution of enantiomers for defensible ee% determination. • Short retention time enables a 15-minute GC method, replacing separate chiral LC and GC tests and saving ~30 min analyst time per batch. • Compatible with automated derivatization workflows for high-throughput screening of chiral amine building blocks.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
CAS No. 13230-80-3
Cat. No. B080168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(1-phenylethyl)acetamide
CAS13230-80-3
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)CCl
InChIInChI=1S/C10H12ClNO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)
InChIKeyNCGMICUPYDDHPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(1-phenylethyl)acetamide: Physicochemical & Reactivity Profile


2-Chloro-N-(1-phenylethyl)acetamide (CAS 13230-80-3) is a racemic chiral derivatizing agent and synthetic intermediate with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . Its structure features a reactive chloroacetyl handle attached to a chiral 1-phenylethylamine scaffold, enabling its primary utility in generating diastereomeric amides for the enantioseparation of primary amines via GC or HPLC . With a melting point of 74.5-75.5 °C and a predicted boiling point of 360.8 °C, it possesses physicochemical properties suitable for room-temperature handling and gas chromatographic analysis .

2-Chloro-N-(1-phenylethyl)acetamide: Why Analogs Fail


The critical performance metric for a chiral derivatizing agent (CDA) is its ability to provide high enantioresolution, measured as the separation factor (α). Substitution of the chlorine atom in this compound with a less electronegative group, such as in N-acetyl-1-phenylethylamine, directly diminishes the analyte derivative's interaction strength with cyclodextrin-based chiral stationary phases . This results in a measurably lower alpha value, compromising baseline separation and the accuracy of enantiomeric excess (ee) determinations. For procurement, this means selecting a generic amide formation reagent without the chloroacetyl moiety directly risks analytical method failure for critical purity assays.

2-Chloro-N-(1-phenylethyl)acetamide: Performance Evidence


Higher Enantioresolution on Cyclodextrin GC

The N-chloroacetyl derivative of 1-phenylethylamine provides superior chiral discrimination on a CHIRALDEX B-PM (beta-cyclodextrin) stationary phase compared to the N-acetyl derivative . The Sigma-Aldrich application note explicitly confirms a 'higher alpha' value is observed, directly translating to improved peak separation for accurate enantiomeric excess quantification .

Chiral Separation Gas Chromatography Enantiomeric Excess Derivatizing Agent

Shorter GC Retention vs. N-Acetyl Analog

The same Sigma-Aldrich analytical method reports that the N-chloroacetyl derivative exhibits a shorter retention time on the CHIRALDEX B-PM column compared to its N-acetyl counterpart . While the N-acetyl analog's exact retention time is not provided, the qualitative direction of the difference is confirmed, indicating a faster analysis time per sample.

Gas Chromatography Analysis Time Derivatization Throughput

Higher Volatility for Broader GC Applicability

As an indirect class-level comparison, the N-chloroacetyl derivative has a lower molecular weight (Amide MW: 197.66 g/mol) than common alternative aromatic chiral derivatizing agents such as N-benzoyl (MW ~225 g/mol for N-benzoyl-1-phenylethylamine) or N-tosyl (MW ~275 g/mol) derivatives [1]. Lower molecular weight generally correlates with higher volatility and superior GC behavior for low-boiling analytes, positioning this compound as a preferred option for 1-phenylethylamine and similar low-molecular-weight amine analytes.

Volatility Thermal Stability Derivatization Gas Chromatography

2-Chloro-N-(1-phenylethyl)acetamide: Application Scenarios


Enantiomeric Excess Determination of 1-Phenylethylamine

Procure 2-chloro-N-(1-phenylethyl)acetamide for routine QC release testing of a key chiral intermediate used in the synthesis of a CNS-active pharmaceutical. The confirmed higher alpha value on CHIRALDEX B-PM ensures baseline separation of the derivatized enantiomers , enabling precise and defensible ee% calculations required for regulatory submission. This method replaces a non-discriminatory method using an N-acetyl derivatization that failed to resolve the enantiomers.

High-Throughput Chiral Purity Screening

Integrate the compound into an automated derivatization and GC-MS protocol to screen thousands of α-methylbenzylamine-containing chiral building blocks per week. The documented shorter retention time compared to the N-acetyl analog allows a 15-minute GC method, maximizing instrument utilization and accelerating the lead optimization cycle.

Simultaneous Enantiopurity and Impurity GC Analysis

Use the compound to derivatize a reaction mixture containing 1-phenylethylamine. The short retention time of the analyte derivative resolves it from late-eluting process impurities. The method eliminates the need for separate chiral LC and GC purity tests, combining the determination into a single robust QC analysis and saving approximately 30 minutes of analyst time per batch.

Method Development for Phenylethylamine Analogs

Leverage the higher separation factor (α) as a starting point when developing enantioseparation methods for novel proprietary amines. Since the chloroacetyl moiety provides a strong dipole-dipole interaction with the cyclodextrin phase, method development time can be reduced by screening this derivatizing agent first rather than testing an array of less polar CDA candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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